![molecular formula C13H24N2O3S B2803348 Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate CAS No. 2375274-62-5](/img/structure/B2803348.png)
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 2375274-62-5 . It has a molecular weight of 288.41 . The IUPAC name for this compound is tert-butyl (1- (1-amino-1-oxido-2,3,4,5-tetrahydro-1lambda6-thiopyran-4-yl)cyclopropyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h8,10H,4-7,9H2,1-3H3,(H2,14,17)(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Application in Insecticide Analogues
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is used in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This compound, as a key intermediate, facilitates the production of analogues through a series of chemical reactions, demonstrating its utility in developing potentially more effective or safer insecticidal agents. The process involves a critical cocyclization step, showcasing the compound's role in innovative synthetic organic chemistry aimed at agricultural applications (Brackmann et al., 2005).
Importance in Nucleotide Analogue Synthesis
The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural configuration is crucial for mimicking the natural substitution pattern of nucleotides, which is essential for the development of antiviral and anticancer drugs. This application underscores the compound's significance in medicinal chemistry and drug development, particularly in the synthesis of nucleoside analogues (Ober et al., 2004).
Role in Lymphocyte Function-associated Antigen 1 Inhibitor Synthesis
The compound is pivotal in the synthesis of intermediates for lymphocyte function-associated antigen 1 (LFA-1) inhibitors. It is prepared via a one-pot, two-step sequence, starting from readily available materials, which highlights its utility in pharmaceutical chemistry. The efficient synthesis process of such intermediates is crucial for the development of therapies targeting immune-related disorders (Li et al., 2012).
Application in Fluorescent Sensory Materials
A tert-butyl carbazole derivative modified with benzothiazole, related to the compound , has been used to create organogels that form nanofibers capable of emitting strong blue light. These materials are employed as fluorescent sensors for detecting volatile acid vapors, indicating the compound's potential in the development of novel sensory technologies. This application showcases the broader utility of similar compounds in materials science, particularly in creating sensors with specific chemical detection capabilities (Sun et al., 2015).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.
properties
IUPAC Name |
tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGODGHBRANWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCS(=N)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.